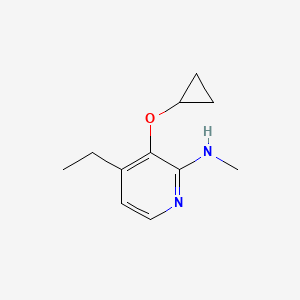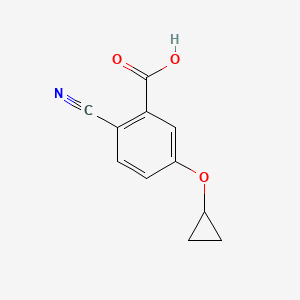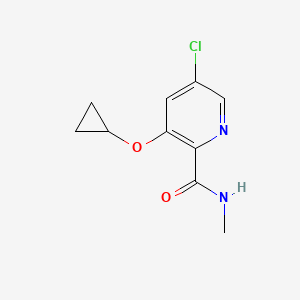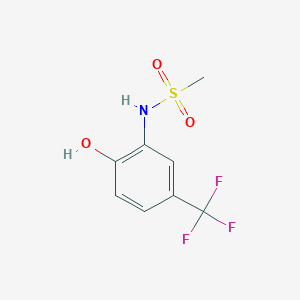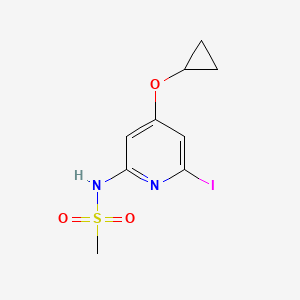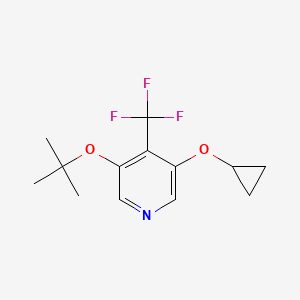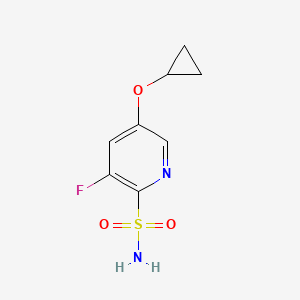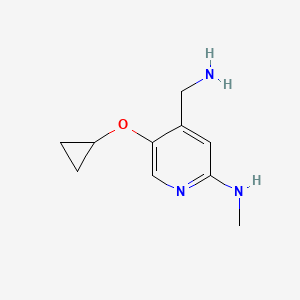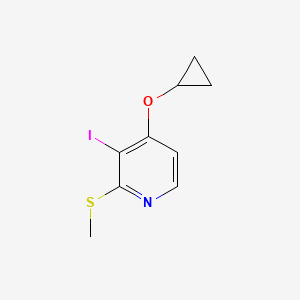
4-Cyclopropoxy-3-iodo-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring. It is primarily used in research and development within the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of new pharmaceuticals and as a tool for studying biological processes. Additionally, the compound’s unique structure makes it valuable for investigating reaction mechanisms and pathways in organic synthesis .
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the iodine and methylsulfanyl groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones, thereby influencing the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in the positions of the functional groups on the pyridine ring. The unique arrangement of these groups in 4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H10INOS |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-iodo-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-9-8(10)7(4-5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
OSCYWNFCDZXONN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=C1I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



